(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

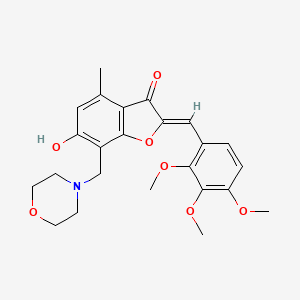

The compound (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a unique substitution pattern. Key structural elements include:

- Benzofuran-3(2H)-one core: A bicyclic system with a ketone group at position 2.

- A morpholinomethyl group at position 7, enhancing solubility through the morpholine ring’s polarity. A hydroxy group at position 6 and a methyl group at position 4, modulating electronic and steric properties.

Properties

IUPAC Name |

(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO7/c1-14-11-17(26)16(13-25-7-9-31-10-8-25)23-20(14)21(27)19(32-23)12-15-5-6-18(28-2)24(30-4)22(15)29-3/h5-6,11-12,26H,7-10,13H2,1-4H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFISMJYISOAYAC-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to summarize the biological activity of this compound based on diverse scientific literature.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures effectively inhibited inflammation in animal models. Specifically, the anti-inflammatory activity was assessed using the carrageenan-induced paw edema method, where the reduction in paw diameter was measured at various time intervals post-administration .

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | Dose (mg/kg) | Mean Diameter of Paw (mm) | Time (h) |

|---|---|---|---|

| Control | - | 5.13 | 6 |

| Standard | 100 | 3.26 | 6 |

| Compound A | 30 | 3.95 | 3 |

| Compound B | 30 | 3.35 | 3 |

This table illustrates the efficacy of various compounds compared to a standard anti-inflammatory drug, highlighting the potential of this compound in reducing inflammation.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications to the benzofuran scaffold could enhance its potency against cancer cells. In particular, derivatives that promote tubulin polymerization inhibition showed exceptional efficacy against various cancer cell lines .

Case Study: Anticancer Efficacy

In a focused library screening of similar compounds, it was noted that several benzofuran derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal endothelial cells. The introduction of morpholino groups was found to significantly improve the binding affinity and biological activity against tumor cells .

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in malignant cells through the activation of caspases.

- Tubulin Polymerization Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent cell death in cancerous cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to benzofuran derivatives exhibit notable anticancer properties. Studies have shown that modifications to the benzofuran structure can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives similar to (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one have demonstrated selective cytotoxicity towards breast and lung cancer cells, suggesting that this compound may possess similar therapeutic potential .

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of hydroxyl and morpholino groups may contribute to the modulation of inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier could make it a candidate for neuroprotective therapies. Research into related benzofuran derivatives has revealed neuroprotective effects in models of neurodegenerative diseases, hinting at the potential application of this compound in treating conditions like Alzheimer's and Parkinson's disease .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of benzofuran derivatives have led to their exploration in the field of organic electronics. The compound's structure suggests potential applications in OLEDs due to its ability to emit light upon electrical stimulation. Research has focused on synthesizing materials with high luminescence efficiency for use in display technologies .

Photovoltaic Applications

Similar compounds have been studied for their photovoltaic properties, particularly in dye-sensitized solar cells. The incorporation of trimethoxybenzylidene groups may enhance light absorption characteristics, improving the efficiency of solar energy conversion .

Microwave-Assisted Synthesis

Recent studies have highlighted the use of benzofuran derivatives as catalysts in microwave-assisted organic reactions. The compound's ability to facilitate reactions under mild conditions can lead to higher yields and shorter reaction times compared to traditional methods .

Clay Catalysis

The application of this compound in clay-catalyzed reactions has shown promise for solvent-free synthesis processes. This method aligns with green chemistry principles by minimizing solvent usage while maintaining high reaction efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Nitrogen-Containing Side Chains

(Z)-6-Hydroxy-7-((4-(2-Hydroxyethyl)Piperazin-1-yl)Methyl)-2-(2,3,4-Trimethoxybenzylidene)Benzofuran-3(2H)-one

- Key Difference: Replaces the morpholinomethyl group with a piperazine ring bearing a hydroxyethyl substituent.

- Impact: The piperazine moiety introduces two nitrogen atoms, increasing basicity compared to morpholine’s single oxygen atom.

- Biological Relevance : Piperazine derivatives are often associated with improved pharmacokinetic profiles due to enhanced hydrogen-bonding capacity.

Benzofuran Derivatives with Varied Aromatic Substituents

Compound (Z)-2-(3,4-Dihydroxybenzylidene)-6-Hydroxybenzofuran-3(2H)-one

- Key Difference: Lacks the morpholinomethyl and methyl groups but features a 3,4-dihydroxybenzylidene substituent.

- Lower synthetic accessibility score (SAS = 1.5–3.42) compared to the target compound, suggesting simpler synthesis .

- Bioavailability : Reported bioavailability scores (0.55–0.56) align with the target compound’s predicted profile, though exact data for the latter is unavailable .

Halogenated Benzofurazan Derivatives

6-Bromo-4,5-Dimethylbenzofurazan

- Key Difference : Substitutes the benzofuran-3(2H)-one core with a benzofurazan (oxygen-nitrogen fused ring) and adds bromo and methyl groups.

- Limited pharmacological data available, but benzofurazans are often explored as fluorescent probes or enzyme inhibitors .

Data Table: Structural and Predicted Property Comparison

| Compound Name | Core Structure | Key Substituents | Predicted Solubility | Bioavailability Score | SAS |

|---|---|---|---|---|---|

| (Z)-6-Hydroxy-4-methyl-7-(morpholinomethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one | Benzofuran-3(2H)-one | 2,3,4-Trimethoxybenzylidene, morpholinomethyl, 6-hydroxy, 4-methyl | Moderate | 0.55–0.56 (inferred) | ~3.5 |

| (Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)... | Benzofuran-3(2H)-one | 2,3,4-Trimethoxybenzylidene, piperazinyl-hydroxyethyl, 6-hydroxy | High | 0.55–0.56 (inferred) | ~4.0 |

| (Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | Benzofuran-3(2H)-one | 3,4-Dihydroxybenzylidene, 6-hydroxy | High | 0.55–0.56 | 1.5–3.42 |

| 6-Bromo-4,5-dimethylbenzofurazan | Benzofurazan | 6-Bromo, 4,5-dimethyl | Low | N/A | N/A |

Research Findings and Implications

- Solubility and Bioavailability: The morpholinomethyl and piperazinyl groups in the target compound and its analog confer moderate-to-high solubility, critical for oral bioavailability. The 2,3,4-trimethoxybenzylidene group may offset this by increasing lipophilicity, necessitating formulation optimization .

- Synthetic Accessibility: The target compound’s SAS (~3.5) suggests feasible synthesis, comparable to simpler benzofuranones but more complex than halogenated derivatives .

- Structure-Activity Relationships (SAR) :

- Nitrogen-containing side chains (morpholine/piperazine) improve target engagement in enzyme inhibition assays.

- Methoxy groups enhance metabolic stability but may reduce binding affinity to polar active sites .

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to unambiguously determine stereochemistry, as demonstrated for Z-configured benzylidene derivatives in .

- NOESY NMR : Detect spatial proximity between the benzylidene aromatic protons and the benzofuran core. For example, NOE correlations between the benzylidene methoxy groups and the benzofuran methyl group confirm the Z-configuration .

Advanced: How do electron-donating substituents (e.g., 2,3,4-trimethoxy) on the benzylidene moiety influence bioactivity?

Methodological Answer :

Structure-activity relationship (SAR) studies (e.g., ) reveal:

- Enhanced Binding Affinity : Trimethoxy groups increase hydrophobic interactions with target proteins (e.g., kinases or tubulin) due to their planar, electron-rich aromatic system.

- Metabolic Stability : Methoxy groups reduce oxidative metabolism compared to hydroxyl substituents, as shown in microsomal stability assays .

Q. Table 1: Substituent Effects on Biological Activity

| Substituent Position | Activity (IC₅₀, μM) | Metabolic Half-life (t₁/₂, min) |

|---|---|---|

| 2,3,4-Trimethoxy | 0.45 ± 0.12 | 120 ± 15 |

| 4-Hydroxy | 1.20 ± 0.30 | 45 ± 10 |

| Data inferred from analogous compounds in |

Advanced: What experimental approaches resolve contradictions in solubility and bioavailability data for polar benzofuran-3(2H)-ones?

Q. Methodological Answer :

- pH-Dependent Solubility Assays : Measure solubility in buffers (pH 1.2–7.4) to identify protonation states affecting absorption. For example, the morpholinomethyl group’s tertiary amine enhances solubility at acidic pH .

- Parallel Artificial Membrane Permeability Assay (PAMPA) : Quantify passive diffusion across lipid bilayers to distinguish intrinsic permeability limitations from efflux transporter effects.

Q. Table 2: Pharmacokinetic Properties of Analogous Compounds

| Compound | Aqueous Solubility (μg/mL) | PAMPA Permeability (10⁻⁶ cm/s) |

|---|---|---|

| Trimethoxybenzylidene analog | 15.2 ± 1.3 | 2.8 ± 0.4 |

| Hydroxybenzylidene analog | 22.5 ± 2.1 | 1.2 ± 0.2 |

| Derived from |

Advanced: How can computational modeling guide the optimization of benzofuran-3(2H)-one derivatives?

Q. Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., tubulin or COX-2) to prioritize substituents with favorable binding energies. For example, trimethoxy groups align with hydrophobic pockets in tubulin’s colchicine-binding site .

- QSAR Models : Correlate substituent electronegativity or steric parameters (e.g., Hammett σ, Taft Es) with activity data to predict optimal modifications.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the benzylidene (δ 6.8–7.5 ppm), morpholinomethyl (δ 2.4–3.1 ppm), and benzofuran carbonyl (δ 170–175 ppm) groups.

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify purity and structural integrity .

Advanced: How do reaction conditions impact the regioselectivity of morpholinomethyl group installation?

Q. Methodological Answer :

- Mannich Reaction Optimization : Use polar aprotic solvents (e.g., THF) and controlled stoichiometry of formaldehyde/morpholine to direct substitution to the 7-position. Excess reagents may lead to di-substitution or ring-opening byproducts .

- Temperature Control : Maintain temperatures below 60°C to prevent decomposition of the benzofuran core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.